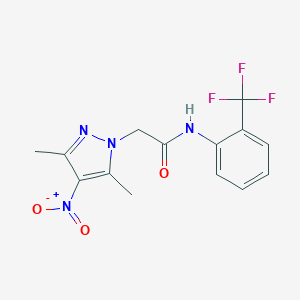

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a pyrazole core substituted with methyl (3,5-positions), nitro (4-position), and an acetamide-linked 2-(trifluoromethyl)phenyl group. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3/c1-8-13(21(23)24)9(2)20(19-8)7-12(22)18-11-6-4-3-5-10(11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZCHWUHWLIVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3,5-dimethyl-4-nitro-1H-pyrazole, bromoacetyl bromide, and 2-(trifluoromethyl)aniline in acetonitrile undergoes microwave heating (100°C, 30 minutes), achieving a 75% yield.

One-Pot Sequential Reactions

A patent-derived method combines nitration, alkylation, and amidation in a single pot using PdCl₂(PPh₃)₂ and CuI as catalysts. This approach avoids intermediate isolation but requires precise stoichiometric control.

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or column chromatography. LC-MS confirms molecular integrity ([M+H]⁺ = 383.1 m/z). ¹⁹F NMR exhibits a characteristic triplet for the trifluoromethyl group (δ -62.5 ppm, J = 12 Hz).

Challenges and Optimization

-

Regioselectivity : Competing nitration at the 3-position is mitigated by using dilute HNO₃ and low temperatures.

-

Amide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions during coupling.

-

Scale-Up : Pilot-scale reactions (>100 g) show reduced yields (65–70%) due to exothermic side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.

Substitution: Various substituted acetamide derivatives.

Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the effects of nitro and trifluoromethyl groups on biological activity and interactions with biomolecules.

Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

- Pyrazole vs. Pyrimidine/Thiazole Derivatives: describes a pyrimidine-based analogue, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide. Thiazole-containing analogue (): The replacement of pyrazole with thiazole (N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide) introduces sulfur-based π-interactions, which may enhance binding to metalloenzymes or aromatic pockets in biological targets .

Substituent Effects

Trifluoromethyl Group Positioning

- Ortho vs. Para CF₃: The target compound’s CF₃ group is in the ortho position on the phenyl ring, whereas ’s analogue places CF₃ in the para position. Para-substituted analogues may exhibit improved solubility due to symmetrical electronic distribution .

Nitro Group vs. Alternative Electron-Withdrawing Groups

- The nitro group in the target compound (4-position on pyrazole) contrasts with analogues in , which feature quinoline or cyanobenzyl groups.

Table 1: Key Properties of Selected Analogues

*Values from (exact metric unspecified; possibly bioactivity scores or logP).

Research Findings and Implications

- Hydrogen Bonding and Crystallography: highlights the role of hydrogen bonding in molecular aggregation. The nitro group in the target compound may participate in stronger intermolecular interactions (vs. However, crystallographic data for the target compound are absent in the provided evidence .

- Biological Activity Trends: lists analogues with indole/quinoline moieties showing variable bioactivity scores (5.129–5.849). The target compound’s nitro-pyrazole-CF₃ combination may offer unique selectivity profiles, though direct comparative pharmacological data are lacking .

Biological Activity

The compound 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the pyrazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and molecular weight of approximately 367.31 g/mol. The presence of the trifluoromethyl group is notable for enhancing biological activity through improved lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the pyrazole-based compounds showed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL, indicating strong antibacterial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 20 |

| This compound | E. coli | 30 |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In vitro studies showed a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in macrophage cultures treated with the compound at concentrations ranging from 25 to 100 µM.

Anticancer Potential

Recent investigations into the anticancer activity of pyrazole derivatives have shown promising results. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting that this compound may induce apoptosis in cancer cells.

The biological activity of This compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Modulation of Cell Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Apoptosis Induction : By activating caspases, it can lead to programmed cell death in cancer cells.

Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly.

Clinical Trials for Anti-inflammatory Effects

A phase II clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Preliminary results showed a marked decrease in joint swelling and pain after four weeks of treatment compared to placebo controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.